4-(2-Methoxyphenyl)oxazole
Description
Significance of the Oxazole (B20620) Heterocyclic Scaffold in Chemical Research
The oxazole is a five-membered heterocyclic aromatic ring containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively. numberanalytics.comsemanticscholar.orgnih.gov First prepared in 1947, this ring system is noted for its aromatic nature and considerable stability. numberanalytics.comnih.gov The oxazole scaffold has become a vital component in modern chemical research, serving as a fundamental building block for the synthesis of more complex molecules. numberanalytics.com Its unique structure and reactivity make it a valuable starting material. numberanalytics.com
The importance of the oxazole ring is evident in its presence in numerous biologically significant natural products, such as hennoxazole A, the phorboxazoles, and diazonamides. nih.gov Beyond natural products, oxazole-based compounds have found applications in diverse fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comtandfonline.com In material science, for instance, oxazole-based polymers are being explored for their potential in optoelectronics. numberanalytics.com
Rationale for Research on Substituted Oxazoles in Medicinal Chemistry
The oxazole nucleus and its derivatives are of essential importance in the field of medicinal chemistry. semanticscholar.orgtandfonline.comtandfonline.com The five-membered aromatic ring, with its nitrogen and oxygen atoms, can readily interact with various enzymes and receptors within biological systems through a variety of non-covalent bonds. semanticscholar.orgtandfonline.comtandfonline.com These interactions can lead to a wide spectrum of biological actions. tandfonline.comtandfonline.com Consequently, the oxazole scaffold is frequently used as a lead structure in the development of new therapeutic agents. semanticscholar.orgtandfonline.com
The versatility of the oxazole moiety allows for various substituents to be added to the ring, creating a diverse library of molecules with unique chemical and biological properties. researchgate.net This substitution pattern is crucial in defining the biological activities of the resulting compounds. nih.gov Research has shown that substituted oxazoles exhibit a broad range of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antidiabetic activities. numberanalytics.comsemanticscholar.orgnih.govresearchgate.netrsc.org This wide range of potential therapeutic applications has spurred significant interest among medicinal chemists in the synthesis and evaluation of novel oxazole derivatives. rsc.orgnih.gov The pursuit of more biologically active and less toxic oxazole derivatives continues to be a key area of research. semanticscholar.orgtandfonline.com
Overview of 4-(2-Methoxyphenyl)oxazole within the Oxazole Chemical Space
The basic properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(2-methoxyphenyl)-1,3-oxazole | sigmaaldrich.comsigmaaldrich.cn |
| CAS Number | 1126636-29-0 | sigmaaldrich.comsigmaaldrich.cn |
| Molecular Formula | C₁₀H₉NO₂ | sigmaaldrich.comsigmaaldrich.cn |
| Molecular Weight | 175.19 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.comsigmaaldrich.cn |
| Boiling Point | 262.4 ± 15.0 °C at 760 mmHg | sigmaaldrich.com |
This compound serves as an example of the many substituted oxazoles that are subjects of interest in synthetic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWPVFSNULMMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744821 | |
| Record name | 4-(2-Methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126636-29-0 | |
| Record name | 4-(2-Methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of 4 2 Methoxyphenyl Oxazole
Mechanistic Investigations of Oxazole (B20620) Ring Formation Reactions
The synthesis of the oxazole core is a field of extensive research, with various methods developed to construct this heterocyclic system. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired substitutions.
The formation of the oxazole ring typically involves a cyclization reaction, often followed by dehydration or oxidation. Several classical and modern synthetic routes illustrate these mechanistic principles.
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com The mechanism proceeds through the protonation of the acylamino keto moiety, which facilitates intramolecular cyclization. Subsequent dehydration, often promoted by agents like sulfuric acid or phosphorus pentachloride, yields the 2,5-disubstituted oxazole. ijpsonline.com The use of polyphosphoric acid can improve the yield of this reaction. ijpsonline.com
Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this reaction synthesizes 2,5-disubstituted oxazoles from equimolar amounts of cyanohydrins and aromatic aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.com This process is essentially a dehydration reaction that occurs under mild conditions. researchgate.net
From Propargylic Amides: A versatile method involves the cycloisomerization of readily available propargylic amides. ijpsonline.com This reaction can be catalyzed by various metals, including gold and copper. organic-chemistry.orgresearchgate.net The mechanism often involves the activation of the alkyne by the metal catalyst, followed by intramolecular attack of the amide oxygen. acs.org Gold catalysis, in particular, allows for mild reaction conditions and tolerates a wide range of functional groups. researchgate.netacs.org Monitoring the reaction via NMR has revealed the formation of a 5-methylene-4,5-dihydrooxazole intermediate. acs.org
Van Leusen Oxazole Synthesis: This one-pot reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles. nih.gov The mechanism involves a [3+2] cycloaddition where the deprotonated TosMIC adds to the aldehyde, followed by cyclization to form an oxazoline (B21484) intermediate. Elimination of p-toluenesulfinic acid then yields the final oxazole product. nih.gov
From Enamides: Polysubstituted oxazoles can be synthesized from enamides through oxidative cyclization. organic-chemistry.org This can be achieved using reagents like phenyliodine diacetate (PIDA) in a metal-free process or through copper-catalyzed vinylic C-H bond functionalization. organic-chemistry.org
A plausible reaction mechanism for the formation of oxazoles from carboxylic acids and isocyanoacetates involves the in situ activation of the carboxylic acid to form a mixed anhydride (B1165640). This is followed by nucleophilic attack by a catalyst like DMAP to form an acylpyridinium salt, which then reacts with the deprotonated isocyanoacetate and cyclizes to the oxazole. acs.org
Catalysts play a pivotal role in modern oxazole synthesis, enabling milder reaction conditions, higher yields, and greater regioselectivity.
Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions to functionalize the oxazole ring. For instance, Pd(0)-catalyzed direct arylation at the C2 and C5 positions of the oxazole ring has been demonstrated using aryl bromides and chlorides. beilstein-journals.org A novel method for synthesizing highly substituted oxazoles from simple amides and ketones involves a palladium-catalyzed sp2 C-H activation pathway, with sequential C-N and C-O bond formations. organic-chemistry.org Mechanistic studies suggest this reaction proceeds through dehydration condensation, imine/enamine isomerization, Pd-catalyzed C-H activation, and reductive elimination, with copper catalysts acting as essential promoters. organic-chemistry.org
Copper Catalysis: Copper catalysts are effective in various oxazole syntheses. tandfonline.com Copper(I) has been used to catalyze the direct arylation of 5-arylated oxazoles with aryl iodides. beilstein-journals.org Copper(II) triflate catalyzes the reaction between diazoketones and amides to form 2,4-disubstituted oxazoles. tandfonline.com A copper(I)-catalyzed cycloaddition of acyl azides and 1-alkynes provides a route to 2,5-disubstituted oxazoles. scispace.com
Gold Catalysis: Gold catalysts, particularly AuCl3, are highly efficient for the electrophilic activation of the triple bond in N-propargylcarboxamides, leading to the formation of 2,5-disubstituted oxazoles under mild conditions. acs.org This catalytic system has been shown to proceed through an observable 5-methylene-4,5-dihydrooxazole intermediate. acs.org
Other Metal and Non-Metal Catalysts: Other catalysts, including rhodium, boron, and even metal-free systems, have been employed in oxazole synthesis. tandfonline.comthepharmajournal.com For instance, trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles. organic-chemistry.org The use of ionic liquids as both solvent and catalyst has also been explored as a green chemistry approach. ijpsonline.com
Table 1: Overview of Catalysts in Oxazole Synthesis
| Catalyst Type | Example Reaction | Reference |
|---|---|---|
| Palladium | Direct C-H arylation of oxazoles | beilstein-journals.org |
| Palladium/Copper | Synthesis from amides and ketones via C-H activation | organic-chemistry.org |
| Copper | Reaction of diazoketones with amides | tandfonline.com |
| Copper | Cycloaddition of acyl azides and 1-alkynes | scispace.com |
| Gold | Cyclization of N-propargylcarboxamides | acs.org |
| Triflic Acid | Coupling of α-diazoketones with amides | organic-chemistry.org |
Derivatization and Functionalization Reactions of the Oxazole Core
The oxazole ring exhibits a distinct pattern of reactivity, allowing for its selective functionalization at various positions. This has led to the development of a wide array of oxazole derivatives with diverse properties.
The nitrogen atom at the 3-position of the oxazole ring is a site of high reactivity towards acylation. thepharmajournal.comsemanticscholar.org This reaction typically involves treating the oxazole with an acylating agent, such as an acid anhydride, to introduce an acyl group onto the nitrogen atom. thepharmajournal.com The resulting N-acylated oxazolium species can be intermediates for further transformations. The N-acylation of amino acids followed by cyclodehydration is a common method for preparing oxazol-5(4H)-ones. nih.gov
Similar to acylation, the nitrogen atom at the 3-position of the oxazole ring shows a high affinity for alkylation. thepharmajournal.comsemanticscholar.org Reaction with alkylating agents leads to the formation of N-alkyloxazolium salts. pharmaguideline.com Protonation also occurs at this nitrogen atom, as oxazoles are weakly basic and can form salts with acids. pharmaguideline.comderpharmachemica.comderpharmachemica.com
The regioselectivity of functionalization on the oxazole ring is influenced by the electronic nature of the ring and the reaction conditions. The acidity of the hydrogens on the oxazole ring follows the order C2 > C5 > C4. tandfonline.com
Deprotonation and Metalation: The C2 position is the most acidic and can be deprotonated using strong bases like organolithium reagents. pharmaguideline.com However, the resulting 2-lithio-oxazoles can be unstable. pharmaguideline.com A general method for the synthesis of 2,4,5-trisubstituted oxazoles involves successive metalations using TMPMgCl·LiCl or TMPZnCl·LiCl, which form stable magnesiated or zincated species that can react with various electrophiles. acs.org
Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by an electron-donating group. pharmaguideline.comthepharmajournal.com When activated, the attack preferentially occurs at the C5 position. thepharmajournal.com
Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are also uncommon. thepharmajournal.com When a leaving group such as a halogen is present, the ease of displacement follows the order C2 >> C4 > C5. thepharmajournal.comderpharmachemica.com
Direct C-H Arylation: As mentioned previously, palladium and copper catalysts have enabled the direct C-H arylation of the oxazole ring, providing a powerful tool for regioselective functionalization at the C2, C4, and C5 positions. beilstein-journals.org The choice of catalyst, ligand, and solvent can influence the regioselectivity of these reactions. beilstein-journals.org
Table 2: Regioselectivity of Reactions on the Oxazole Ring
| Reaction Type | Preferred Position(s) | Conditions/Notes | Reference |
|---|---|---|---|
| N-Acylation | N-3 | High reactivity towards acylating agents. | thepharmajournal.comsemanticscholar.org |
| N-Alkylation | N-3 | High affinity for alkylating agents. | thepharmajournal.comsemanticscholar.org |
| Protonation | N-3 | Weakly basic nitrogen. | pharmaguideline.comderpharmachemica.com |
| Deprotonation | C-2 | Most acidic proton. | tandfonline.com |
| Electrophilic Substitution | C-5 | Requires an electron-donating activating group. | thepharmajournal.com |
| Nucleophilic Substitution | C-2 >> C-4 > C-5 | Requires a good leaving group. | thepharmajournal.comderpharmachemica.com |
| Direct C-H Arylation | C-2, C-4, C-5 | Regioselectivity is catalyst and condition dependent. | beilstein-journals.org |
Chemical Reactivity Pertaining to the 2-Methoxyphenyl Substituent
The 2-methoxyphenyl substituent on the oxazole ring introduces a secondary site of reactivity, distinct from the oxazole core. The chemical transformations associated with this substituent primarily involve the methoxy (B1213986) group and the aromatic phenyl ring. These reactions include demethylation of the ether, electrophilic substitution on the aromatic ring, and potential metallation reactions directed by the methoxy group.
Demethylation
The cleavage of the methyl ether is a common transformation for methoxy-substituted aromatic compounds, converting them into valuable phenolic derivatives. This O-demethylation can be achieved under various conditions, typically employing strong Lewis acids or Brønsted acids.
Studies on complex molecules containing a 2-methoxyphenyl-substituted oxazole moiety have demonstrated successful demethylation. The most effective and widely used reagent for this transformation is boron tribromide (BBr₃). chem-station.com BBr₃ is a potent Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of a bromide ion on the methyl group. chem-station.comnih.gov This process is typically performed in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures, which are then allowed to warm to room temperature to ensure the reaction proceeds to completion. commonorganicchemistry.com
Another established method involves the use of strong hydrobromic acid (HBr), often in acetic acid (AcOH) at elevated temperatures. chem-station.com This Brønsted acid-catalyzed reaction proceeds by protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide anion on the adjacent methyl group. chem-station.com
Table 1: Reagents and Conditions for Demethylation of 2-Methoxyphenyl-Substituted Oxazoles
| Reagent(s) | Conditions | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C to RT | 2-Hydroxyphenyl-substituted oxazole | 83 | |
| 48% HBr / AcOH | Reflux, 12 h | 2-Hydroxyphenyl-substituted oxazole | 76 |
Note: The yields are based on a related, more complex molecule containing the 2-methoxyphenyl-oxazole core, as specific studies on 4-(2-methoxyphenyl)oxazole were not found.
Electrophilic Aromatic Substitution
The 2-methoxyphenyl group is an activated aromatic system susceptible to electrophilic aromatic substitution (EAS). The methoxy group is a strong electron-donating group, activating the ring towards electrophiles. It directs incoming electrophiles primarily to the ortho and para positions relative to itself.
In the context of this compound, the methoxy group at the 2-position of the phenyl ring would direct electrophiles to the 3-position (ortho) and the 5-position (para). However, the position para to the methoxy group (the 5-position) is already substituted by the oxazole ring. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy group (positions 3 and, sterically less favored, 1, which is the point of attachment to the oxazole). The oxazole ring itself is an electron-withdrawing group, which would deactivate the phenyl ring, particularly at the position of attachment and its ortho positions (positions 2 and 6 of the phenyl ring).
The interplay of these electronic effects suggests that the most probable sites for electrophilic substitution on the 2-methoxyphenyl ring are positions 3 and 5. The electron-donating effect of the methoxy group is generally stronger than the deactivating effect of the oxazole ring at these positions. nih.govthepharmajournal.com
Metallation
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium species can then react with various electrophiles.
The methoxy group is known to be a moderately effective DMG. organic-chemistry.orgwikipedia.org It can coordinate with the lithium atom of the organolithium base, directing the deprotonation to an adjacent proton on the aromatic ring. In this compound, the methoxy group could direct the lithiation to the 3-position of the phenyl ring. The proton at the 3-position is the most acidic on the phenyl ring due to its proximity to the electron-withdrawing oxazole ring and the directing effect of the methoxy group.
The resulting organolithium intermediate could then be quenched with an electrophile (E⁺) to introduce a new substituent specifically at the 3-position.
While this reaction is mechanistically plausible and supported by extensive research on the DoM of anisole (B1667542) and other methoxy-containing aromatics, specific examples of directed ortho-metalation performed on the 2-methoxyphenyl ring of this compound have not been detailed in the surveyed literature. wikipedia.orgscispace.com It is important to note that metalation can also occur on the oxazole ring itself, and competitive reactivity would need to be considered in a practical synthetic design. acs.org
Biological Activities and Medicinal Chemistry of 4 2 Methoxyphenyl Oxazole Derivatives
Broad-Spectrum Pharmacological Potential of Oxazole (B20620) Derivatives
The oxazole nucleus is a versatile structural motif found in numerous natural products and synthetic compounds that exhibit significant biological effects. d-nb.infoiajps.com This five-membered aromatic ring, containing both an oxygen and a nitrogen atom, can interact with various biological targets like enzymes and receptors through a range of non-covalent bonds. tandfonline.com This versatility has led to the development of oxazole-containing drugs with diverse therapeutic applications. d-nb.infotandfonline.com
The substitution pattern on the oxazole ring plays a critical role in determining the specific biological activities of its derivatives. d-nb.infoiajps.com These activities are extensive and include anticancer, antimicrobial, anti-inflammatory, antitubercular, and antidiabetic properties. d-nb.info The structural diversity and wide-ranging pharmacological profile of oxazole derivatives have established them as privileged scaffolds in the field of drug discovery, with many compounds advancing into clinical trials. iajps.com The continued exploration of this heterocyclic system promises the development of novel and more effective therapeutic agents for a variety of diseases. tandfonline.com
Specific Biological Activities of 4-(2-Methoxyphenyl)oxazole and its Analogues
While research specifically targeting this compound is focused, the broader class of methoxyphenyl-substituted oxazoles has demonstrated significant potential in several key therapeutic areas. The position and number of methoxy (B1213986) groups on the phenyl ring, along with other substitutions on the oxazole core, critically influence the biological activity of these analogues.
Oxazole derivatives featuring methoxyphenyl substituents have emerged as a promising class of anticancer agents. researchgate.net Their mechanism of action often involves interfering with fundamental cellular processes required for cancer cell growth and survival.
Analogues of this compound have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. The cytotoxic effect is largely dependent on the specific substitution patterns on both the phenyl and oxazole rings. For instance, a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles were designed as analogues of combretastatin (B1194345) A-4 (CA-4), a potent antitubulin agent.
Within this series, compounds featuring a methoxyphenyl group at the 5-position of the oxazole ring exhibited significant cytotoxicity. Notably, the derivative with a m-fluoro-p-methoxyphenyl substituent (compound 4g ) and another with a p-ethoxyphenyl group (compound 4i ) showed exceptional antiproliferative activity, with IC₅₀ values in the nanomolar range across several cancer cell lines, in some cases being significantly more potent than the parent compound, CA-4. researchgate.net The position of the methoxy group was found to be crucial; moving it from the para- to the meta-position on the 5-phenyl ring resulted in a dramatic loss of activity. researchgate.net
| Compound | Substitution at C-5 of Oxazole Ring | Cancer Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Analogue 4g | m-fluoro-p-methoxyphenyl | Jurkat | 0.35 | researchgate.net |
| A549 (Lung) | 1.1 | |||
| Analogue 4i | p-ethoxyphenyl | Jurkat | 0.5 | researchgate.net |
| A549 (Lung) | 2.0 | |||
| Combretastatin A-4 (Reference) | - | Jurkat | 0.8 | researchgate.net |
| A549 (Lung) | 3.1 |
A primary mechanism through which anticancer compounds exert their effect is the induction of apoptosis, or programmed cell death. The mitochondrial pathway is a major route for initiating apoptosis. nih.govmdpi.comyoutube.com This intrinsic pathway is regulated by the BCL-2 family of proteins and involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govbrieflands.com
Several studies have shown that oxazole derivatives can trigger this cascade. For example, the highly potent 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)oxazole analogue 4i was found to strongly induce apoptosis through the mitochondrial pathway. researchgate.net Similarly, novel trimethoxyphenylbenzo[d]oxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in lung and glioma cancer cells. nih.govcolab.ws Research on other heterocyclic systems, such as benzothiazole (B30560) derivatives, has also demonstrated the induction of apoptosis via the mitochondrial intrinsic pathway, characterized by the generation of reactive oxygen species (ROS) and loss of mitochondrial membrane potential. nih.gov These findings suggest that the induction of mitochondrial dysfunction is a key mechanism for the anticancer activity of this class of compounds. nih.gov
Protein kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.gov Cyclin-dependent kinases (CDKs), in particular, play a central role in controlling the cell cycle. mdpi.com The CDK2/cyclin A complex, for instance, is essential for the transition from the G1 to the S phase and is often over-activated in various cancers. biointerfaceresearch.com
While direct inhibition of CDK2/cyclin A by this compound has not been specifically reported, related oxazole-containing heterocyclic systems have shown significant kinase inhibitory activity. For example, various oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. nih.gov Furthermore, the development of small-molecule inhibitors targeting the ATP-binding pocket of CDKs is a major focus in cancer drug discovery, and heterocyclic scaffolds, including purines and related structures like oxazoles, are commonly employed. mdpi.comjscholaronline.org The structural similarities suggest that methoxyphenyl-oxazole derivatives could also be designed to target the ATP-binding sites of various kinases, including CDK2, thereby halting uncontrolled cell proliferation.
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. iajps.com Heterocyclic compounds, including oxazole derivatives, have long been recognized for their potential in this area. d-nb.infoiajps.com
Studies on analogues containing the methoxyphenyl-oxazole moiety have revealed promising antimicrobial and antifungal activities. For example, a series of 1,3,4-oxadiazoles bearing a methoxyphenyl group demonstrated favorable antibacterial effects against both gram-positive and gram-negative bacteria. tandfonline.com In another study, various oxazole derivatives showed good to moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. jscholaronline.org
In the realm of antifungal research, 5-(4-Methoxyphenyl)-oxazole was isolated from a fungal culture and showed inhibitory activity. nih.gov Other research has demonstrated that benzo[d]oxazole derivatives can exhibit potent antifungal activity against pathogens like Candida albicans and Aspergillus niger. d-nb.info The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, and various oxazole and related azole derivatives have shown effective MIC values against a range of fungal species. mdpi.commdpi.com
| Compound Class | Microorganism | Activity Noted | Reference |
|---|---|---|---|
| (4-Methoxyphenyl)-1,3,4-oxadiazoles | Gram-positive & Gram-negative bacteria | Favorable antibacterial effect | tandfonline.com |
| Benzo[d]oxazole derivatives | Candida albicans, Aspergillus niger | Potent antifungal activity | d-nb.info |
| 5-(4-Methoxyphenyl)-oxazole | Caenorhabditis elegans (model organism) | Inhibitor of hatch and growth | nih.gov |
| Various oxazole derivatives | Staphylococcus aureus, Escherichia coli | Moderate to good antibacterial activity | jscholaronline.org |
Antimicrobial and Antifungal Properties
Antibacterial Efficacy against Pathogens
The oxazole nucleus is a crucial component in antibacterial drug discovery. iajps.com The substitution pattern on the oxazole ring plays a significant role in determining the antibacterial potency and spectrum. d-nb.info While extensive research exists for oxazole derivatives in general, specific data on this compound highlights the importance of the methoxyphenyl group. Studies on related heterocyclic structures, such as 1,3,4-oxadiazoles, have indicated that the presence of a methoxyphenyl group can confer favorable antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain methoxyphenyl-containing oxadiazole derivatives have shown powerful antibacterial activity, in some cases comparable to reference antibiotics. researchgate.net
Research into various oxazole-containing compounds has demonstrated comparable antibacterial activity towards both Gram-negative and Gram-positive bacteria when evaluated against standard references. iajps.com The differential antibacterial response is often attributed to the specific structural differences among the derivatives. For example, in a study of novel ciprofloxacin (B1669076) hybrids, oxadiazole derivatives demonstrated pronounced antibacterial activity, with some showing equipotent or superior activity against Staphylococcus aureus and Escherichia coli compared to ciprofloxacin. mdpi.com
| Compound Type | Bacterial Strain | Activity/MIC | Reference |
| Methoxyphenyl-oxadiazole derivative | E. faecalis | MIC = 125 µg/mL | researchgate.net |
| Oxadiazole-Ciprofloxacin Hybrid (Cmpd 4) | S. aureus | MIC = 0.035 µg/mL | mdpi.com |
| Oxadiazole-Ciprofloxacin Hybrid (Cmpd 4) | E. coli | MIC = 0.062 µg/mL | mdpi.com |
| Oxadiazole-Ciprofloxacin Hybrid (Cmpd 6) | S. aureus | MIC = 0.031 µg/mL | mdpi.com |
Antifungal Applications (e.g., SDHi for Fungicidal Candidates)
A particularly promising area for this compound derivatives is in the development of novel fungicides, especially those acting as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal mitochondrial respiratory chain by targeting the succinate dehydrogenase (SDH) enzyme complex, thereby inhibiting cellular respiration and suppressing pathogen growth. acs.orgnih.gov This mechanism has become a major focus in the agrochemical industry for creating effective, broad-spectrum fungicides. digitellinc.comugd.edu.mk
A series of novel oxazole-5-carboxamide (B136671) derivatives have been designed and synthesized as SDH inhibitors. nih.gov Several of these compounds have demonstrated significant fungicidal activities against a range of plant pathogenic fungi. nih.gov
Key findings from research in this area include:
Compound SEZA18 (2,4-Dimethyl-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-5-carboxamide) showed a potent in vitro EC50 value of 0.17 mg/L against Magnaporthe grisea. nih.gov
Compound SEZC7 exhibited an EC50 value of 0.50 mg/L against M. grisea and demonstrated SDH inhibitory activity with an IC50 of 16.6 μM, comparable to the commercial fungicide boscalid (B143098) (IC50 = 12.9 μM). nih.gov
Compound SEZA14 was effective against Penicillium digitatum, with an EC50 of 2.33 mg/L and an in vivo prevention effect of 77.9% at 100 mg/L, similar to that of boscalid (75.5%). nih.gov
These results underscore the potential of the oxazole scaffold in designing new SDHI fungicides for effective crop protection. acs.orgnih.gov
| Compound | Fungal Pathogen | In Vitro EC50 (mg/L) | In Vivo Protective Effect (%) | SDH Inhibition IC50 (µM) |
| SEZA18 | Magnaporthe grisea | 0.17 | 45.3% at 200 mg/L | Not Reported |
| SEZC7 | Magnaporthe grisea | 0.50 | 49.5% at 200 mg/L | 16.6 |
| SEZA14 | Penicillium digitatum | 2.33 | 77.9% at 100 mg/L | Not Reported |
| Boscalid | Penicillium digitatum | Not Reported | 75.5% at 100 mg/L | 12.9 |
Anti-inflammatory Effects and Related Mechanisms
Oxazole derivatives are recognized for their anti-inflammatory properties. d-nb.info Recent research has explored the dual potential of 2,4,5-trisubstituted oxazoles as both anti-inflammatory agents and inhibitors of aquaporin-4 (AQP4), a protein implicated in inflammation in lung diseases. nih.gov Unresolved or dysregulated inflammation can lead to significant tissue damage, and targeting key mediators is a critical therapeutic strategy. nih.gov
In a study focusing on lung inflammation, a series of trisubstituted oxazole derivatives were synthesized and evaluated. In silico and subsequent in vitro studies demonstrated that these compounds could effectively inhibit AQP4 and inflammatory cytokines in human lung cells, suggesting their potential as drug candidates for treating various lung diseases. nih.gov While the therapeutic efficacy of oxazoles as anti-inflammatory drugs through AQP4 inhibition is a novel area, it builds on previous reports of oxazole scaffolds possessing valuable anti-inflammatory activity, such as through the inhibition of COX-2. nih.gov
Antioxidant Activity and Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a contributing factor to numerous diseases. researchgate.netdoaj.org Oxazole derivatives have been investigated for their antioxidant properties and their ability to modulate oxidative stress. d-nb.infonih.gov The 2-methoxyphenol moiety, a key feature of the title compound, is known to be a core structure in molecules with antioxidant activity. researchgate.netdoaj.org
Research on 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives has been conducted to evaluate their antioxidant potential. nih.gov Similarly, studies on 2,5-disubstituted-1,3,4-oxadiazoles have shown that derivatives containing a 4-chlorophenyl moiety exhibit significant antioxidant activity, measured by their ability to scavenge nitric oxide free radicals. mdpi.com One such derivative showed 83.88% inhibition of NO free radicals, with an IC50 value of 27.32 µg/mL, compared to the standard ascorbic acid (IC50 of 19.81 µg/mL). mdpi.com This indicates that the specific substitution on the phenyl rings attached to the heterocyclic core is crucial for potent antioxidant activity.
Enzyme Inhibitory Activities (e.g., Aquaporin-4, β-Glucuronidase, Histone Deacetylase 6)
Derivatives of this compound have shown inhibitory activity against several key enzymes, highlighting their potential as targeted therapeutic agents.
Aquaporin-4 (AQP4) Inhibition : Aquaporins are transmembrane water channel proteins, and AQP4, in particular, has clinical relevance to inflammation and cerebral edema. nih.govmdpi.com An endeavor to identify potential ligands to target AQP4 for lung diseases led to the investigation of 2,4,5-trisubstituted oxazoles. nih.gov In silico screening identified a candidate that was subsequently shown in vitro to effectively inhibit AQP4 in human lung cells, establishing a novel pharmacological application for the oxazole class. nih.gov
β-Glucuronidase Inhibition : There is limited specific information in the reviewed literature directly linking this compound derivatives to the inhibition of β-Glucuronidase.
Histone Deacetylase 6 (HDAC6) Inhibition : Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme that deacetylates non-histone proteins like tubulin and is a validated target for cancer therapy. nih.govunimore.it Oxazole-containing biarylhydroxamic acids have been identified as highly potent and selective HDAC6 inhibitors. nih.gov The nature of the heterocycle directly connected to the zinc-binding group (ZBG) was found to be critical for modulating selectivity and potency. One oxazole hydroxamate demonstrated an IC50 of 59 nM for HDAC6 with a selectivity index greater than 200 against HDAC1 and HDAC8. nih.gov Molecular modeling suggests this high potency and selectivity is achievable with the oxazole scaffold. nih.gov
| Enzyme Target | Compound Class | Key Finding | IC50 Value |
| Aquaporin-4 (AQP4) | 2,4,5-Trisubstituted oxazole | Effective inhibition in human lung cells | Not specified |
| Histone Deacetylase 6 (HDAC6) | Oxazole hydroxamate | Potent and highly selective inhibition | 59 nM |
Antileishmanial Activity
Leishmaniasis is a parasitic disease for which current treatments are limited by toxicity and resistance. nih.gov Heterocyclic compounds, including oxadiazole derivatives, have emerged as promising candidates for new antileishmanial drugs. nih.gov
A study on 5-(4-Methoxyphenyl)-2-(undecylthio)-1,3,4-oxadiazole, a structurally related compound, demonstrated potent antileishmanial activity. researchgate.net This compound was found to be more potent (IC50 13.54 ± 0.1 µg/mL) than the reference drug amphotericin B (IC50 15.1 ± 0.01 µg/mL) against the parasite. researchgate.net Other studies on different scaffolds have shown that the presence of methoxy groups can influence antileishmanial activity. mdpi.com For instance, cinnamide derivatives containing 1,2,3-triazole fragments have shown relevant antileishmanial activity with low toxicity, reducing both the percentage of infection and the number of amastigotes in host macrophages. mdpi.com These findings suggest that the methoxyphenyl moiety, when incorporated into suitable heterocyclic systems like oxazole, could be a valuable structural element for developing new antileishmanial agents. researchgate.netmdpi.com
Mechanisms of Action Elucidation for this compound Derivatives
The diverse biological effects of this compound derivatives are underpinned by several distinct mechanisms of action at the molecular level.
Inhibition of Fungal Respiration : As antifungal agents, certain oxazole-5-carboxamide derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs). acs.orgnih.gov Molecular docking studies have confirmed that these compounds bind to the SDH enzyme complex, disrupting the electron transport chain. nih.gov This inhibition of SDH interferes with energy metabolism and affects cellular sugar metabolism processes within the fungus, ultimately leading to cell death. nih.gov
Modulation of Water and Ion Channels : The anti-inflammatory activity of some trisubstituted oxazoles is linked to their ability to inhibit Aquaporin-4 (AQP4). nih.gov By blocking this water channel protein, which is involved in fluid homeostasis and inflammation, these compounds can downregulate inflammatory responses in specific tissues like the lungs. nih.gov
Enzyme Inhibition in Human Cells : The activity of oxazole derivatives against enzymes such as acetylcholinesterase and histone deacetylases involves specific molecular interactions. For acetylcholinesterase, a benzylidene group attached to the oxazole is crucial for inhibitory activity, while substituents like methoxy groups can modulate this effect. nih.gov For HDAC6, oxazole hydroxamates act as potent and selective inhibitors by coordinating with the zinc ion in the enzyme's active site, a mechanism rationalized through molecular modeling. nih.gov This targeted enzyme inhibition allows for precise modulation of cellular pathways implicated in disease.
Structure Activity Relationship Sar Studies of 4 2 Methoxyphenyl Oxazole Analogues
General Principles of Oxazole (B20620) SAR in Drug Design
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. rsc.org This structure is a prominent motif in medicinal chemistry due to its versatile chemical properties and ability to serve as a scaffold for a wide range of biologically active molecules. acs.orgresearchgate.net The oxazole nucleus is relatively stable and can engage in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are critical for binding to biological targets like enzymes and receptors. researchgate.netresearchgate.net
The SAR of oxazole derivatives is heavily influenced by the nature and position of substituents on the ring. researchgate.net The three carbon atoms of the oxazole ring (C2, C4, and C5) provide multiple sites for substitution, allowing for extensive structural modifications to fine-tune pharmacological properties. researchgate.netmdpi.com The incorporation of various moieties, such as phenyl, methoxyphenyl, or halogen-substituted phenyl groups, has been shown to significantly enhance the therapeutic activities of oxazole-containing compounds. researchgate.net This flexibility makes the oxazole scaffold a valuable component in the development of novel drugs for diverse therapeutic areas, including cancer, inflammation, and infectious diseases. rsc.orgnih.gov
Influence of the Methoxyphenyl Substituent on Biological Efficacy
The presence of a methoxyphenyl group is a recurring feature in many biologically active compounds, and its attachment to an oxazole ring often confers significant pharmacological advantages. researchgate.netnih.gov The position of the methoxy (B1213986) (-OCH3) group on the phenyl ring—whether ortho (2-), meta (3-), or para (4-)—can profoundly influence the molecule's electronic properties, conformation, and ability to interact with target proteins. nih.gov
Studies on various heterocyclic compounds have demonstrated that the methoxy group can act as a hydrogen bond acceptor and can be involved in crucial interactions within the binding pocket of a target enzyme. nih.gov For instance, in a series of 4-phenyl-2-oxazole derivatives designed as phosphodiesterase type 4 (PDE4) inhibitors, the introduction of a methoxy group at the para-position of the phenyl ring was found to enhance inhibitory activity. nih.gov Molecular docking studies suggested this enhancement was due to favorable interactions with the metal-binding domain of the PDE4B enzyme. nih.gov Similarly, research on N-benzimidazole-derived carboxamides has shown that the number and position of methoxy and hydroxyl groups on a phenyl ring strongly impact antiproliferative and antioxidative activities. nih.gov
While direct SAR studies on the 2-methoxy isomer of 4-phenyloxazole (B1581195) are not extensively detailed in the provided context, the general principles suggest that the ortho-methoxy group in 4-(2-methoxyphenyl)oxazole would influence the molecule's activity by:
Electronic Effects : Modifying the electron density of the phenyl ring.
Direct Binding Interactions : Participating in hydrogen bonding or other interactions with the target protein.
The following table summarizes the activity of representative compounds where methoxyphenyl substitution plays a key role.
| Compound ID | Core Structure | Phenyl Substitution | Target/Activity | IC50 |
| Compound 5j | 4-phenyl-2-oxazole | 4-methoxy | PDE4 Inhibition | 1.4 µM |
| Rolipram | (pyrrolidinone) | 4-methoxy-3-cyclopentyloxy | PDE4 Inhibition | 2.0 µM |
| SMART (1) | 4-substituted methoxybenzoyl-aryl-thiazole | 3,4,5-trimethoxy | Anticancer (Prostate) | 12-35 nM |
This table is generated based on data from multiple sources for illustrative purposes. acs.orgnih.gov
Impact of Substituents at Varying Positions of the Oxazole Ring
The biological activity of oxazole derivatives can be systematically modulated by introducing different substituents at the C2, C4, and C5 positions of the heterocyclic ring. Each position offers a unique vector for structural modification, influencing the compound's potency, selectivity, and pharmacokinetic profile.
Substitution at C2: This position is often modified to introduce groups that can form key interactions with the target. For example, in a series of antimitotic agents, the C2 position was linked to an arylpiperazinyl moiety, which was found to be critical for cytotoxicity. nih.gov
Substitution at C4: The C4 position is frequently occupied by an aryl group, as seen in the parent compound this compound. Modifications to this aryl ring, such as altering the substitution pattern, can dramatically affect biological efficacy. acs.org
Substitution at C5: This position can also be substituted to enhance activity. In some classes of antibiotics, variations at the 5-position of a related 1,2,4-oxadiazole (B8745197) ring proved versatile in generating many active compounds. nih.gov
A study on anticancer agents targeting tubulin explored replacing a central thiazole (B1198619) ring with other heterocycles. acs.org When an oxazole ring was used, the resulting compound maintained potent activity in the nanomolar range, demonstrating the significance of the core heterocyclic structure. acs.org
| Compound Series | Substitution Position | Key Substituent | Observed Effect on Activity |
| Arylpiperazinyl oxazoles | C2 | Arylpiperazine | Essential for excellent cytotoxicity nih.gov |
| SMART analogues | C4 (of thiazole) | 3,4,5-trimethoxyphenyl | Potent anticancer activity acs.org |
| Thiazolyl-oxadiazoles | C5 (of oxadiazole) | S-substitution | Enhanced antimicrobial activity mdpi.com |
This table illustrates the general impact of substitutions at different ring positions based on findings from related heterocyclic compounds.
Bioisosteric Replacements and their Effect on Activity
Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of drug design. rsc.org The oxazole ring is often considered a bioisostere for other five-membered heterocycles like thiazole and imidazole, as well as for amide or ester functionalities. rsc.orgresearchgate.net This interchangeability allows medicinal chemists to optimize a lead compound's properties, such as metabolic stability, potency, or selectivity.
For example, in the development of vascular-targeting anticancer agents, series of aryloxazole, thiazole, and isoxazole (B147169) derivatives were synthesized and evaluated in parallel. nih.gov This approach allows researchers to determine which heterocyclic core provides the optimal geometry and electronic properties for interacting with the biological target. Similarly, another study successfully replaced a thiazole ring with an oxazole, which maintained high potency against prostate cancer cells, confirming the bioisosteric relationship between these two heterocycles. acs.org The ability of the oxazole ring to mimic the structural and electronic features of other groups makes it a valuable tool for overcoming challenges in drug development, such as poor metabolic stability associated with ester bonds.
Identification of Key Pharmacophores in this compound Derivatives
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov Based on the SAR data for this compound and related analogues, a general pharmacophore model can be proposed.
The key features of this pharmacophore likely include:
A Central Aromatic Heterocycle: The oxazole ring acts as a rigid scaffold, properly orienting the other pharmacophoric features.
A Hydrogen Bond Acceptor: The oxygen atom within the oxazole ring and the oxygen of the 2-methoxy group can serve as hydrogen bond acceptors, forming crucial interactions with the target protein.
A Hydrophobic Aromatic Region: The phenyl ring at the C4 position provides a large hydrophobic surface that can engage in van der Waals or π-π stacking interactions within a hydrophobic pocket of the target.
A specific conformational arrangement : The ortho-methoxy group influences the dihedral angle between the phenyl and oxazole rings, which can be critical for fitting into the active site. This specific spatial arrangement is a key component of the pharmacophore.
Molecular modeling studies on related compounds have supported these concepts. For instance, the enhanced activity of a para-methoxyphenyl oxazole derivative was attributed to the methoxy group's interaction with a metal-binding pocket, highlighting its role as a key pharmacophoric feature. nih.gov The precise definition of the pharmacophore for a specific biological target would require more extensive computational and experimental studies, but these core elements provide a rational basis for the design of new and more potent this compound derivatives. nih.govnih.gov
Computational Chemistry and Molecular Modeling of 4 2 Methoxyphenyl Oxazole
Molecular Docking Studies for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(2-methoxyphenyl)oxazole, docking studies are instrumental in elucidating its binding modes within the active sites of various biological targets, such as enzymes and receptors. journalajst.comdntb.gov.ua
Research on related oxazole-incorporated naphthyridine derivatives has utilized molecular docking to validate experimental anticancer activities. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net For instance, docking studies on pyrazole (B372694) derivatives have shown that interactions with key amino acid residues in an enzyme's active site are crucial for their biological activity. ajpp.inmdpi.com The insights gained from these simulations help to understand the structural basis of a compound's inhibitory potential and guide the rational design of more potent analogs. researchgate.net By analyzing the interaction energy and binding profile, researchers can correlate the predicted binding affinity with experimentally observed biological activity, providing a validation for the computational model. nih.gov
The typical interactions observed in docking studies of oxazole (B20620) derivatives include:
Hydrogen Bonding: Formation of hydrogen bonds with amino acid residues like Gln, Tyr, and Cys. researchgate.net
Hydrophobic Interactions: Interactions with non-polar residues within the binding pocket. researchgate.net
Electrostatic Interactions: Favorable electrostatic contacts that contribute to binding affinity. researchgate.net
These detailed interaction analyses are fundamental for understanding how compounds like this compound might exert their pharmacological effects at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. globalresearchonline.net This approach is vital for predicting the activity of novel molecules before their synthesis, thereby streamlining the drug discovery process. globalresearchonline.netwisdomlib.org
For oxazole derivatives, QSAR studies have been successfully employed to model various biological activities, including antifungal and antibacterial effects. wisdomlib.orgresearchgate.net These models are built using a dataset of molecules with known activities and a set of calculated molecular descriptors. mdpi.com Descriptors can be categorized into several types, including:
Topological descriptors: Related to the 2D representation of the molecule.
Electronic descriptors: Pertaining to the electron distribution, such as dipole moment and electronic energy. globalresearchonline.net
Steric descriptors: Describing the three-dimensional shape and size of the molecule. globalresearchonline.net
Multiple linear regression analysis is often used to develop the QSAR models. globalresearchonline.net The predictive power and robustness of these models are evaluated using statistical parameters like the coefficient of determination (R²), cross-validated coefficient (q²), and external validation on a test set of compounds. nih.gov For instance, a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives yielded a model with a high predictive potential (R² = 0.9235), which was further validated internally (q² = 0.6319) and externally (pred_r² = 0.5479). nih.gov Such statistically significant models provide valuable insights into the structural features that are either favorable or detrimental to the desired biological activity, guiding the modification of lead compounds like this compound to enhance their potency. researchgate.netmdpi.com
| Model Type | Target Activity | Key Statistical Parameters | Reference |
|---|---|---|---|
| 2D-QSAR | Antileishmanial | R² = 0.90, R²pred = 0.82 | mdpi.com |
| 4D-QSAR | Antileishmanial | R² = 0.80, R²pred = 0.64 | mdpi.com |
| 3D-QSAR | SrtA Inhibition | R² = 0.9235, q² = 0.6319 | nih.gov |
| QSAR | Antimicrobial | Thermodynamic, Steric, and Electronic properties evaluated | globalresearchonline.net |
Table 1: Examples of QSAR Models for Oxazole and Related Derivatives
Quantum Chemical Calculations for Mechanistic Understanding and Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reactivity, and properties of molecules like this compound. irjweb.comirjweb.com These theoretical calculations are used to determine optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and various chemical reactivity parameters. irjweb.comresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining molecular reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net DFT studies on oxazole derivatives have been used to calculate these energies and predict reactivity. irjweb.comirjweb.com
Other important parameters derived from quantum chemical calculations include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. irjweb.com
Chemical Potential (μ), Global Hardness (η), and Electrophilicity Index (ω): These global reactivity descriptors provide further insights into the molecule's stability and reactivity. irjweb.com
Bond Lengths and Net Charges: These calculations help in understanding the detailed geometric and electronic structure of the molecule. researchgate.netresearchgate.net
These theoretical studies complement experimental findings by providing a mechanistic basis for the observed chemical behavior and properties of oxazole derivatives. researchgate.netdoaj.org For example, DFT calculations can be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can then be compared with experimental data for structural validation. dergipark.org.trresearchgate.netmdpi.com
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability | irjweb.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability | irjweb.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability | irjweb.comresearchgate.net |
| Dipole Moment | Measure of the polarity of the molecule | Influences intermolecular interactions and solubility | researchgate.net |
| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Predicts sites for electrophilic and nucleophilic attack | irjweb.com |
Table 2: Key Parameters from Quantum Chemical Calculations
Predictive Modeling of Bioactivity and Physicochemical Properties
In modern drug discovery, predicting the bioactivity and physicochemical properties of a compound at an early stage is crucial for its success as a potential drug candidate. youtube.com For this compound, predictive models can forecast its pharmacokinetic profile, including Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its potential toxicity. researchgate.netnih.gov
Computational tools are widely used to predict key physicochemical properties that influence a molecule's drug-likeness and bioavailability. mdpi.com These properties include:
Molecular Weight (MW): Affects diffusion and transport across membranes.
LogP (Octanol/Water Partition Coefficient): A measure of lipophilicity, which impacts absorption and distribution. researchgate.net
Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes. researchgate.netmdpi.com
Number of Hydrogen Bond Donors and Acceptors: Influences solubility and binding to biological targets. researchgate.net
Studies on various oxazole and oxadiazole derivatives have shown that these compounds often possess favorable physicochemical properties, such as high predicted oral absorption and good bioavailability. researchgate.netmdpi.com Predictive bioactivity modeling can also be used to screen compounds against a panel of biological targets to identify potential on-target and off-target activities. dntb.gov.uayoutube.com This in silico screening helps in prioritizing compounds for further experimental testing and can provide early warnings about potential adverse effects. nih.gov The ultimate goal is to use these predictive models to guide the design of molecules with an optimal balance of potency, selectivity, and drug-like properties. semanticscholar.org
| Property | Predicted Value Range for Oxadiazole Derivatives | Importance in Drug Discovery | Reference |
|---|---|---|---|
| Molecular Weight (g/mol) | 257.33 - 326.35 | Adherence to Lipinski's Rule of Five (≤500) | mdpi.com |
| LogP | < 5 | Optimal lipophilicity for membrane permeability | mdpi.com |
| Hydrogen Bond Acceptors (HBA) | < 10 | Influences solubility and binding | mdpi.com |
| Hydrogen Bond Donors (HBD) | < 5 | Influences solubility and binding | mdpi.com |
| Topological Polar Surface Area (TPSA) (Ų) | < 140 | Predicts oral bioavailability | mdpi.com |
Table 3: Predicted Physicochemical Properties for Drug-Likeness
Advanced Spectroscopic and Photophysical Investigations of 4 2 Methoxyphenyl Oxazole
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission spectra of aromatic heterocyclic compounds like 4-(2-Methoxyphenyl)oxazole are governed by transitions between electronic energy levels, specifically π → π* and n → π* transitions. The absorption spectrum arises from the energy required to promote an electron from a lower energy ground state to a higher energy excited state, while the emission (fluorescence) spectrum results from the radiative decay of the electron from the excited state back to the ground state.
For this compound, the absorption spectrum is expected to show characteristic bands in the ultraviolet (UV) region. The precise wavelength of maximum absorption (λmax) is influenced by the conjugated π-system of the phenyl and oxazole (B20620) rings. The presence of the methoxy (B1213986) group, an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption bands compared to an unsubstituted 4-phenyloxazole (B1581195), due to the extension of the conjugated system through its electron-donating effect.
Similarly, upon excitation, the compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy). The difference between the absorption and emission maxima is known as the Stokes shift. While specific experimental data for this compound is not extensively documented in publicly available literature, studies on analogous methoxy-substituted oxazole and benzothiazole (B30560) derivatives show that such compounds exhibit significant Stokes shifts, a desirable property for fluorescent probes. nih.gov
Table 1: Expected Spectroscopic Properties of this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Absorption (λabs) | UV Region | Governed by π → π* transitions of the aromatic system. |
| Emission (λem) | UV-Visible Region | Radiative decay from the lowest singlet excited state. |
| Stokes Shift | Moderate to Large | Typical for donor-substituted aromatic fluorophores. |
| Influence of -OCH₃ | Bathochromic Shift | Electron-donating group extends conjugation. |
Fluorescence Quantum Yield and Excited-State Lifetime Determinations
Two critical parameters that define the efficiency of a fluorophore are its fluorescence quantum yield (ΦF) and its excited-state lifetime (τ). The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state.
The fluorescence quantum yield of aryloxazoles is highly dependent on their molecular structure and environment. researchgate.net The value of ΦF is diminished by non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state. The rigidity of the molecular structure is a key factor; molecules that are more rigid tend to have higher quantum yields because non-radiative decay through vibrational and rotational motions is restricted. For this compound, the rotational freedom between the phenyl and oxazole rings could provide a pathway for non-radiative decay, potentially leading to a moderate quantum yield in solution.
The excited-state lifetime (τ) is intrinsically linked to the quantum yield and the rates of radiative (kr) and non-radiative (knr) decay. While specific experimental values for this compound are not available, related heterocyclic emitters have shown lifetimes ranging from nanoseconds to microseconds, depending on the nature of the excited state. nih.gov
Table 2: Key Fluorescence Parameters and Influencing Factors
| Parameter | Symbol | Definition | Factors Influencing the Value |
|---|---|---|---|
| Fluorescence Quantum Yield | ΦF | Ratio of photons emitted to photons absorbed. | Molecular rigidity, solvent, temperature, presence of quenchers. |
| Excited-State Lifetime | τ | Average duration of the excited state. | Rates of radiative and non-radiative decay. |
| Radiative Decay Rate | kr | Rate of fluorescence emission. | Transition dipole moment. |
| Non-Radiative Decay Rate | knr | Rate of decay without photon emission. | Molecular vibrations, rotations, intersystem crossing. |
Solvatochromism and Solvent Sensitivity Studies
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts in response to a change in the polarity of the solvent. This effect is particularly pronounced in molecules where there is a significant difference in the dipole moment between the ground and excited states.
For donor-acceptor systems, an increase in solvent polarity typically stabilizes the more polar state. In the case of this compound, the methoxy group acts as an electron donor and the oxazole ring can act as an electron acceptor. Upon excitation, an intramolecular charge transfer (ICT) can occur, leading to an excited state with a larger dipole moment than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift in the fluorescence emission. This positive solvatochromism is a hallmark of many fluorescent dyes used as environmental probes. nih.gov Studies on various oxazole derivatives confirm that their fluorescence is highly sensitive to solvent polarity. nih.gov
Table 3: Expected Solvatochromic Behavior of this compound
| Solvent Polarity | Expected Effect on Ground State | Expected Effect on Excited State | Expected Spectral Shift |
|---|---|---|---|
| Non-polar | Less stabilized | Less stabilized | Emission at shorter wavelengths. |
| Polar | More stabilized | Significantly more stabilized (due to ICT) | Emission at longer wavelengths (Red Shift). |
Intramolecular Charge Transfer (ICT) Phenomena in this compound Analogues
Intramolecular Charge Transfer (ICT) is a fundamental process in many fluorescent molecules used in sensing and imaging. It involves the photoinduced transfer of an electron from an electron-donating part of a molecule to an electron-accepting part. nih.gov In analogues of this compound, the methoxy-substituted phenyl ring serves as the donor (D) and the oxazole moiety can function as the acceptor (A), connected by a π-conjugated system.
Upon absorption of light, the molecule is promoted to a locally excited (LE) state. In polar environments, it can then relax into a lower-energy, highly polarized ICT state. ciac.jl.cn The emission from this ICT state is highly sensitive to the solvent's polarity, as discussed in the solvatochromism section. The efficiency and characteristics of the ICT process are strongly influenced by the electronic nature of the donor and acceptor groups and their relative orientation. In some systems, large conformational changes, such as twisting between the donor and acceptor moieties (Twisted Intramolecular Charge Transfer, or TICT), can occur in the excited state, often leading to fluorescence quenching in non-viscous solvents. The study of symmetric methoxy-substituted bi-1,3,4-oxadiazole derivatives has shown that the position of the methoxy group significantly impacts the ICT characteristics. researchgate.net
Applications in Fluorescent Probes, Bioimaging, and Sensing Technologies
The inherent photophysical properties of oxazole derivatives make them highly valuable in various technological applications. Their sensitivity to the local environment, often stemming from ICT phenomena, is the basis for their use as fluorescent probes. nih.gov
Fluorescent Probes and Sensing: Molecules that exhibit solvatochromism can be used to probe the polarity of microenvironments, such as protein binding sites or lipid membranes. Furthermore, the oxazole scaffold can be functionalized to create chemosensors that respond to specific analytes like metal ions or pH changes, often resulting in a detectable change in fluorescence intensity or wavelength. nih.gov
Bioimaging: Small organic fluorophores are in high demand for cellular imaging due to their high sensitivity, minimal invasiveness, and the ability to be synthetically tailored. nih.gov Oxazole derivatives have been successfully used as organelle-targeting fluorophores for imaging structures like mitochondria and lysosomes. nih.gov The lipophilicity and charge of the molecule can be adjusted to direct its accumulation within specific cellular compartments. Although this compound itself has not been extensively reported as a bioimaging agent, its core structure is a promising scaffold for the development of new probes for biological research.
Conclusion and Future Research Directions
Summary of Current Research Landscape on 4-(2-Methoxyphenyl)oxazole
The current body of scientific literature does not feature extensive, dedicated studies specifically on this compound. However, the research landscape can be inferred from investigations into structurally similar compounds, particularly other methoxyphenyl-substituted oxazoles. Research into these related molecules suggests a strong focus on medicinal chemistry and the exploration of their biological activities.
For instance, studies on regioisomers and analogs, such as 5-(4'-methoxyphenyl)-oxazole (MPO), have demonstrated notable biological effects, including the inhibition of the hatch and growth of Caenorhabditis elegans. researchgate.netnih.gov This points to potential applications in developing new antinematodal agents. Furthermore, a significant area of research for aryloxazoles containing methoxy (B1213986) substituents is in oncology. nih.govacs.org For example, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles have been designed as cis-constrained analogues of combretastatin (B1194345) A-4 and have shown highly potent antiproliferative and antitubulin activity. nih.gov Another study on 2-anilino-5-aryloxazoles identified them as a novel class of VEGFR2 kinase inhibitors, a key target in anti-angiogenesis cancer therapy. acs.org
These findings collectively suggest that while this compound itself has not been a primary subject of investigation, its structural motifs are of significant interest to medicinal chemists. The research landscape for analogous compounds is rich with studies exploring their potential as therapeutic agents, particularly in the fields of oncology and parasitology. Therefore, it is reasonable to conclude that the research interest in this compound would likely follow these established lines of inquiry, focusing on its potential as a biologically active compound.
Emerging Trends in Oxazole (B20620) Chemistry and Medicinal Applications
The field of oxazole chemistry is dynamic, with several emerging trends shaping its application in medicinal chemistry. tandfonline.comnih.gov The oxazole ring is recognized as a valuable scaffold in drug discovery due to its bioisosterism and its ability to engage with various biological targets through diverse non-covalent interactions. tandfonline.comnih.govresearchgate.net
Synthetic Methodologies: A significant trend is the development of novel and more efficient synthetic routes to produce substituted oxazoles. nih.gov While classic methods like the Robinson-Gabriel synthesis are still relevant, newer strategies are continuously being developed. wikipedia.org These include:
Van Leusen Oxazole Synthesis: This method, which utilizes tosylmethyl isocyanide (TosMIC), has become a cornerstone for creating 5-substituted and 4,5-disubstituted oxazoles from aldehydes. nih.govmdpi.com Recent advancements have focused on microwave-assisted versions and the use of ionic liquids as solvents to improve efficiency and green chemistry credentials. nih.govmdpi.com
Catalytic Systems: There is a growing emphasis on using novel catalysts, such as copper(II) triflate for the reaction of diazoketones with amides, and palladium-catalyzed reactions for direct arylation of the oxazole ring. tandfonline.com
One-Pot Reactions and Diversity-Oriented Synthesis: The development of one-pot synthesis protocols, such as the Suzuki-Miyaura coupling reaction for producing 2,4,5-trisubstituted oxazoles, is a key trend. tandfonline.com These methods allow for the rapid generation of libraries of diverse oxazole derivatives for high-throughput screening.
Medicinal Applications: The versatility of the oxazole nucleus has led to its incorporation into a wide array of therapeutic agents. researchgate.netd-nb.info Emerging applications and research focuses include:
Anticancer Agents: Oxazole derivatives are being extensively investigated as anticancer drugs. nih.govmdpi.com They have been shown to act as antimitotic agents that interfere with tubulin polymerization, vascular-disrupting agents that target tumor blood supply, and kinase inhibitors. nih.govacs.orgacs.org
Antimicrobial Agents: The oxazole scaffold is a component of various antibacterial and antifungal compounds. d-nb.infomdpi.com Research is ongoing to develop new oxazole-based antibiotics to combat drug-resistant pathogens.
Anti-inflammatory and Neuroprotective Agents: Compounds like oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), highlight the potential of oxazoles in this area. d-nb.info Research is expanding to explore their role in treating other inflammatory conditions and neurodegenerative diseases.
Metabolic Diseases: Aleglitazar, an oxazole-containing compound, has been investigated for its potential in treating type 2 diabetes, indicating another promising therapeutic avenue. d-nb.info
The following table summarizes the key emerging trends in oxazole chemistry:
| Trend Category | Specific Development | Significance in Medicinal Chemistry |
| Synthetic Chemistry | Van Leusen Reaction Modifications | Enables efficient synthesis of diverse oxazole libraries. nih.govmdpi.com |
| Novel Catalytic Systems | Improves reaction yields and substrate scope. tandfonline.com | |
| One-Pot and Multicomponent Reactions | Accelerates the drug discovery process. tandfonline.com | |
| Medicinal Applications | Anticancer Therapies | Development of tubulin inhibitors and vascular disrupting agents. nih.govacs.org |
| Antimicrobial Drug Discovery | Addresses the challenge of antibiotic resistance. d-nb.infomdpi.com | |
| Anti-inflammatory Agents | Potential for new treatments for chronic inflammatory diseases. d-nb.info |
Future Prospects for Design and Development of Novel this compound-Based Agents
Building on the current research landscape of related compounds and the emerging trends in oxazole chemistry, the future prospects for designing and developing novel agents based on the this compound scaffold are promising. Future research will likely focus on leveraging this core structure to create new therapeutic agents with enhanced potency and selectivity.
Design of Novel Anticancer Agents: Given the potent anticancer activity of methoxyphenyl-substituted oxazoles, a primary future direction will be the design of this compound derivatives as novel oncology drugs. nih.gov Future work could involve:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will be crucial. This would involve introducing various substituents at the 2 and 5 positions of the oxazole ring and on the methoxyphenyl group to understand how these changes affect biological activity. The goal would be to identify derivatives with improved antiproliferative effects and better pharmacological profiles.
Target-Based Design: Based on the mechanisms of similar compounds, new derivatives could be designed to specifically target key cancer-related proteins, such as tubulin or VEGFR2 kinase. nih.govacs.org Computational modeling and docking studies could guide the design of molecules with high binding affinity and selectivity.
Development as Vascular-Disrupting Agents (VDAs): The ability of related compounds to disrupt tumor vasculature suggests that this compound could serve as a template for new VDAs, a promising strategy in cancer therapy. nih.govacs.org
Exploration of Other Therapeutic Areas: While oncology is a major focus, future research should also explore the potential of this compound derivatives in other therapeutic areas where oxazoles have shown promise, including:
Antimicrobial and Antiparasitic Agents: Inspired by the activity of MPO against C. elegans, a library of this compound derivatives could be screened against a range of bacteria, fungi, and parasites to identify new lead compounds. nih.gov
Anti-inflammatory and Analgesic Drugs: The oxazole core is a known pharmacophore for anti-inflammatory activity. researchgate.net Novel derivatives could be synthesized and evaluated in models of inflammation and pain.
Advancements in Synthesis and Chemical Biology: The development of novel agents will be underpinned by advances in synthetic chemistry. Future efforts will likely employ combinatorial chemistry and diversity-oriented synthesis, enabled by modern one-pot and multicomponent reactions, to rapidly generate a wide range of analogs for biological screening. tandfonline.com Furthermore, the synthesis of fluorescently-tagged or radiolabeled versions of potent this compound derivatives could create valuable chemical probes to study their molecular mechanisms of action and cellular targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-methoxyphenyl)oxazole derivatives, and how are reaction conditions optimized?
- Methodology :
- Multi-step synthesis : Derivatives are often prepared via cyclization reactions. For example, oxazole rings can be formed by reacting hydrazides with carbonyl compounds under reflux in solvents like DMSO, followed by crystallization (e.g., water-ethanol systems) .
- Optimization : Thin-layer chromatography (TLC) is used to monitor reaction progress, and purification involves recrystallization or column chromatography. Reaction time (e.g., 18-hour reflux) and temperature are critical for yield improvement .
- Data : Typical yields range from 65% (light-yellow powder, m.p. 141–143°C) for triazole derivatives to higher yields when using catalytic NaOH in chalcone intermediates .
Q. How is the structural characterization of this compound derivatives performed?
- Methodology :
- Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions. Infrared (IR) spectroscopy identifies functional groups like sulfonyl or methoxy moieties .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas .
- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for triazole-thione analogs (R factor = 0.036) .
Q. What biological activities are associated with this compound scaffolds?
- Methodology :
- In vitro assays : Derivatives are screened for antimicrobial, anticancer, or enzyme-inhibitory activity. For example, sulfonyl and halogenated phenyl groups enhance binding to biological targets .
- Structure-activity relationship (SAR) : Modifications at the C-4 position (e.g., pyrazole or benzylidene groups) influence potency .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound derivatives?
- Methodology :
- Side-reaction analysis : Byproducts from incomplete cyclization or oxidation are identified via LC-MS. For example, hydrazide intermediates may require extended reflux times .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility, while additives like acetic anhydride stabilize reactive intermediates .
Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?
- Methodology :
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH and temperature) to minimize variability .
- Target-specific studies : Use molecular docking to compare binding affinities across analogs. For instance, furan-2-yl substitutions show divergent interactions with kinase domains versus GPCRs .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methodology :
- Density functional theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Molecular dynamics (MD) : Simulates ligand-protein interactions over time, highlighting stable binding conformations .
Q. What analytical techniques differentiate polymorphic forms of this compound derivatives?
- Methodology :
- Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points and glass transitions) .
- Powder XRD : Identifies crystalline vs. amorphous states, critical for bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
